molecular formula C12H20O5 B3058036 Diethyl 2-butyl-3-oxosuccinate CAS No. 87378-94-7

Diethyl 2-butyl-3-oxosuccinate

Cat. No. B3058036
CAS RN: 87378-94-7
M. Wt: 244.28 g/mol
InChI Key: OMLOIWHCTGVISI-UHFFFAOYSA-N
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Description

Diethyl 2-butyl-3-oxosuccinate is a chemical compound with the molecular formula C12H20O5 . It has an average mass of 244.284 Da and a monoisotopic mass of 244.131073 Da .


Synthesis Analysis

A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .


Molecular Structure Analysis

The molecular structure of Diethyl 2-butyl-3-oxosuccinate consists of carbon, hydrogen, and oxygen atoms . The compound has a complex structure with multiple functional groups, including ester and ketone groups .


Chemical Reactions Analysis

Condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid proceeded with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates . Cyclization of the latter in the presence of sodium ethoxide in alcohol provided ethyl 6-hydroxyisoxazolo .


Physical And Chemical Properties Analysis

Diethyl 2-butyl-3-oxosuccinate has a molecular formula of C12H20O5, an average mass of 244.284 Da, and a monoisotopic mass of 244.131073 Da .

Scientific Research Applications

Enzymatic Studies

A study by Furuichi et al. (1987) explored the properties of an enzyme, Diethyl 2-methyl-3-oxosuccinate reductase, purified from cells of Saccharomyces fermentati. This enzyme was involved in the asymmetric reduction of Diethyl 2-methyl-3-oxosuccinate, showing maximum activity at pH 6.0 and 50°C, and was NADPH-dependent. The study provides valuable insights into the enzymatic reactions and properties involving diethyl oxosuccinate derivatives (Furuichi, A., Akita, H., Matsukura, H., Ōishi, T., & Horikoshi, K., 1987).

Chemical Properties and Synthesis

Yamaguchi et al. (1997) investigated the preparation and reactions of various isopropenyldihydrofuran derivatives, including diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, a compound structurally related to diethyl 2-oxosuccinate. This study provides insights into the chemical properties and synthetic potentials of such compounds (Yamaguchi, S., Sugioka, Y., Ishida, M., Yokoyama, H., & Hirai, Y., 1997).

Application in Natural Product Synthesis

Sakai et al. (1987) described the Favorskii-type rearrangement of dihalo ketones with enolates of (diethoxyphosphinyl)acetic esters, leading to compounds such as ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate. This research highlights the use of diethyl oxosuccinate derivatives in the synthesis of intermediates for natural products (Sakai, T., Amano, E., Miyata, K., Utaka, M., & Takeda, A., 1987).

Molecular Complex Formation

The study by Zaderenko et al. (1997) focused on the crystal structure of a molecular complex involving diethyl 2-benzimidazol-1-ylsuccinate. This research is significant for understanding the molecular interactions and hydrogen bonding properties of diethyl oxosuccinate derivatives (Zaderenko, P., Gil, M., López, P., Ballesteros, P., Fonseca, I., & Albert, A., 1997).

Asymmetric Synthesis

Attanasi et al. (2004) reported the synthesis of new 2-oxofuro[2,3-b]pyrroles through the reaction of 1,2-diaza-1,3-butadienes and gamma-ketoesters, including diethyl 2-oxosuccinate. This research contributes to the field of asymmetric synthesis and the generation of heterocyclic compounds (Attanasi, O., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S., 2004).

properties

IUPAC Name

diethyl 2-butyl-3-oxobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-4-7-8-9(11(14)16-5-2)10(13)12(15)17-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLOIWHCTGVISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290837
Record name diethyl 2-butyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-butyl-3-oxosuccinate

CAS RN

87378-94-7
Record name NSC71398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-butyl-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of ether, then 13.55 ml of diethyl oxalate were added to a solution of sodium ethylate prepared by stirring 2.3 g of sodium and 150 ml of ethanol at 40° C. for one hour. The mixture was refluxed for 15 minutes, cooled down slightly and 50 ml of ethyl caproate were added. The mixture was stirred at reflux for 3 hours and at 30° C. to 35° C. for 16 hours. 50 ml of water were added and the aqueous phase was separated by decanting, washed twice with ether and acidified with 2N hydrochloric acid. Extraction was carried out 3 times with ether and the combined organic phases were washed with water, then with a saturated solution of sodium chloride, dried and evaporated to dryness to obtain 9.5 g of the desired product which was used as is for the following step.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
13.55 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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